1-(2-Fluorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea
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Overview
Description
1-(2-Fluorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea is an organic compound that features a fluorophenyl group and a tetrahydrofuran moiety
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea typically involves the reaction of 2-fluoroaniline with an isocyanate derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the urea linkage. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(2-Fluorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to these targets, while the tetrahydrofuran moiety can influence its solubility and stability. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Comparison with Similar Compounds
Similar compounds to 1-(2-Fluorophenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea include:
1-(2-Fluorophenyl)piperazine: This compound also features a fluorophenyl group but differs in its core structure, which is a piperazine ring.
1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: This compound is used as a radioligand for imaging σ1 receptors in the brain.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[1-(oxolan-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-9(12-7-4-8-18-12)15-13(17)16-11-6-3-2-5-10(11)14/h2-3,5-6,9,12H,4,7-8H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZPWLXGRNTCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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